An In-depth Technical Guide to 2-Amino-5-chloro-3-ethylpyridine: Synthesis, Properties, and Applications for Drug Discovery
An In-depth Technical Guide to 2-Amino-5-chloro-3-ethylpyridine: Synthesis, Properties, and Applications for Drug Discovery
This guide provides a comprehensive technical overview of 2-Amino-5-chloro-3-ethylpyridine, a substituted pyridine derivative of significant interest to researchers and professionals in drug development and medicinal chemistry. Due to the limited availability of direct literature on this specific compound, this document synthesizes information from closely related analogues to present a robust profile of its anticipated chemical properties, a proposed synthetic route, and its potential applications.
Introduction: The Strategic Importance of Substituted Pyridines
Substituted pyridines are a cornerstone of modern medicinal chemistry. Their heterocyclic structure is a common feature in a vast array of pharmaceuticals and biologically active compounds. The introduction of various functional groups onto the pyridine ring allows for the fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties. The 2-amino-5-chloropyridine scaffold, in particular, is a well-established building block in the synthesis of active pharmaceutical ingredients (APIs). The addition of a 3-ethyl group is anticipated to further modulate the compound's lipophilicity and steric profile, potentially leading to novel interactions with biological targets.
Chemical Structure and Properties
The chemical structure of 2-Amino-5-chloro-3-ethylpyridine consists of a pyridine ring substituted with an amino group at the 2-position, a chlorine atom at the 5-position, and an ethyl group at the 3-position.
Molecular Formula: C₇H₉ClN₂
Molecular Weight: 156.62 g/mol
IUPAC Name: 5-chloro-3-ethylpyridin-2-amine
Table 1: Comparative Physicochemical Properties of Related 2-Amino-5-chloropyridine Derivatives
| Property | 2-Amino-5-chloropyridine | 2-Amino-5-chloro-3-methylpyridine | 2-Amino-5-chloro-3-ethylpyridine (Predicted) |
| CAS Number | 1072-98-6[1][2][3][4] | 20712-16-7[5] | Not available |
| Molecular Formula | C₅H₅ClN₂[1][2][3][4] | C₆H₇ClN₂[6] | C₇H₉ClN₂ |
| Molecular Weight | 128.56 g/mol [1][2][3][4] | 142.59 g/mol [6] | 156.62 g/mol |
| Melting Point | 135-138 °C[2] | 60-63.5 °C[5] | Expected to be a low-melting solid |
| Boiling Point | 127-128 °C at 11 mmHg[2] | 250-254 °C[5] | Expected to be higher than the 3-methyl analog |
| pKa (Basic Apparent) | ~4.67 (Predicted)[2] | ~4.99 (Predicted)[5] | Expected to be similar to the 3-methyl analog |
| LogP (Octanol-Water) | 1.1[1] | 1.32 (Predicted)[5] | Expected to be slightly higher than the 3-methyl analog |
| Appearance | Beige crystalline solid[1] | Light yellow to brown powder/crystal | Expected to be a crystalline solid |
The introduction of the ethyl group at the 3-position is expected to increase the molecule's lipophilicity (higher LogP) and potentially lower its melting point compared to the unsubstituted analog due to less efficient crystal packing.
Proposed Synthesis Pathway and Experimental Protocol
A plausible and efficient synthesis of 2-Amino-5-chloro-3-ethylpyridine can be conceptualized starting from the readily available 2-aminopyridine. The proposed pathway involves a directed ortho-metalation followed by ethylation and subsequent chlorination. This approach offers good regiochemical control.
Rationale Behind the Synthetic Strategy
The synthesis of substituted pyridines often requires careful strategic planning to achieve the desired substitution pattern. Direct electrophilic aromatic substitution on 2-aminopyridine can lead to a mixture of products. Therefore, a more controlled approach is necessary.
-
Directed Ortho-Metalation: The amino group at the 2-position can direct lithiation to the adjacent 3-position. This is a well-established method for the functionalization of the C-3 position of 2-aminopyridines. The amino group is typically first protected, for example, as a Boc-carbamate, to prevent N-lithiation and to enhance its directing ability.
-
Ethylation: The resulting 3-lithiated intermediate can then be reacted with an ethylating agent, such as ethyl iodide or diethyl sulfate, to introduce the ethyl group at the desired position.
-
Chlorination: The final step is the regioselective chlorination at the 5-position. The amino group is a strong activating group and directs electrophilic substitution to the 3- and 5-positions. With the 3-position already occupied by the ethyl group, chlorination is expected to occur selectively at the 5-position. N-chlorosuccinimide (NCS) is a common and effective reagent for this transformation.[7]
Visualizing the Synthesis Workflow
Caption: Proposed synthesis of 2-Amino-5-chloro-3-ethylpyridine.
Detailed Step-by-Step Experimental Protocol
Caution: This protocol is a proposed method and should be performed by qualified personnel in a well-ventilated fume hood with appropriate personal protective equipment.
Step 1: Synthesis of N-Boc-2-aminopyridine
-
To a solution of 2-aminopyridine (1 equivalent) in tert-butanol, add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents).
-
Stir the reaction mixture at room temperature overnight.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by crystallization from a suitable solvent like ethanol to yield N-Boc-2-aminopyridine as a white solid.[7]
Step 2: Synthesis of N-Boc-2-amino-3-ethylpyridine
-
Dissolve N-Boc-2-aminopyridine (1 equivalent) and tetramethylethylenediamine (TMEDA, 1.2 equivalents) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (n-BuLi, 1.2 equivalents, as a solution in hexanes) dropwise, maintaining the temperature below -70 °C.
-
Stir the resulting solution at -78 °C for 1 hour.
-
Add ethyl iodide (1.5 equivalents) dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 3: Synthesis of 2-Amino-3-ethylpyridine
-
Dissolve N-Boc-2-amino-3-ethylpyridine (1 equivalent) in dichloromethane (CH₂Cl₂).
-
Add trifluoroacetic acid (TFA, 5-10 equivalents) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 2-amino-3-ethylpyridine.
Step 4: Synthesis of 2-Amino-5-chloro-3-ethylpyridine
-
Dissolve 2-amino-3-ethylpyridine (1 equivalent) in a suitable solvent such as acetonitrile or dichloromethane.
-
Add N-chlorosuccinimide (NCS, 1.05 equivalents) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 2-6 hours, monitoring by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the final product by column chromatography or recrystallization to yield 2-Amino-5-chloro-3-ethylpyridine.
Reactivity and Potential Applications in Drug Discovery
The chemical structure of 2-Amino-5-chloro-3-ethylpyridine suggests several avenues for further chemical modification and potential applications.
Key Reactive Sites
-
Amino Group: The 2-amino group is a key handle for a variety of chemical transformations. It can undergo acylation, alkylation, and diazotization, allowing for the introduction of diverse functional groups and the construction of more complex heterocyclic systems.
-
Pyridine Nitrogen: The nitrogen atom in the pyridine ring can be protonated or coordinated to metal centers.
-
Aromatic Ring: The pyridine ring itself can participate in further electrophilic or nucleophilic substitution reactions, although the existing substituents will influence the regioselectivity.
Potential as a Scaffold in Medicinal Chemistry
Derivatives of 2-aminopyridine are known to exhibit a wide range of biological activities. The introduction of chlorine and an ethyl group can significantly impact a molecule's interaction with biological targets.
-
Kinase Inhibitors: Many kinase inhibitors feature a substituted pyridine core that interacts with the hinge region of the kinase domain. The 2-amino group can act as a hydrogen bond donor. The 3-ethyl group could probe hydrophobic pockets within the active site, potentially enhancing potency and selectivity.
-
Antimicrobial Agents: Halogenated pyridines have been explored for their antimicrobial properties. 2-Amino-3-chloro-5-methylpyridine, a close analog, is utilized in the development of antimicrobial agents.[8]
-
Agrochemicals: Substituted pyridines are also prevalent in the agrochemical industry as herbicides and pesticides.[8] For instance, 2-amino-3-chloro-5-trifluoromethylpyridine is a known intermediate for agricultural chemicals.[9]
Spectroscopic Characterization (Anticipated)
While experimental spectra for 2-Amino-5-chloro-3-ethylpyridine are not available, predictions can be made based on related structures.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring, likely as doublets. The ethyl group will present as a quartet and a triplet. The amino protons will appear as a broad singlet.
-
¹³C NMR: The carbon NMR will show seven distinct signals corresponding to the seven carbon atoms in the molecule.
-
IR Spectroscopy: The infrared spectrum will feature characteristic absorption bands for N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic and alkyl groups, C=C and C=N stretching of the pyridine ring, and a C-Cl stretching vibration.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom.
For reference, spectral data for 2-Amino-5-chloropyridine is available and can be consulted for characteristic peak patterns.[1][3][4][10][11]
Safety and Handling
Based on the safety data for analogous compounds like 2-Amino-5-chloropyridine, 2-Amino-5-chloro-3-ethylpyridine should be handled with care. It is likely to be harmful if swallowed and may cause skin and eye irritation. Standard laboratory safety precautions, including the use of gloves, safety glasses, and a lab coat, are essential. All manipulations should be carried out in a well-ventilated fume hood.
Conclusion
2-Amino-5-chloro-3-ethylpyridine represents a promising, yet underexplored, chemical entity for the development of novel therapeutics and other functional organic molecules. While direct experimental data is sparse, a logical and efficient synthetic pathway can be proposed based on well-established organic chemistry principles. The structural features of this compound make it an attractive scaffold for generating libraries of diverse molecules for screening in drug discovery programs. Further research into the synthesis and biological evaluation of this compound and its derivatives is warranted.
References
-
U.S. Environmental Protection Agency. (n.d.). 2-Amino-5-chloro-3-methylpyridine Properties. CompTox Chemicals Dashboard. Retrieved February 24, 2026, from [Link]
- Kress, T. J. (1976). Process for preparing 2-amino-5-chloropyridine. U.S.
-
PubChem. (n.d.). 2-Amino-5-chloropyridine. National Center for Biotechnology Information. Retrieved February 24, 2026, from [Link]
- Zhang, Y., & Wang, J. (2017). Preparation of 2-amino-5-chloropyridine.
-
Shandong Jincheng Kerui Chemical Co Ltd. (2019). Method using one-step method to synthesize 2-amino-5-chloropyridine in high-selectivity manner. Patsnap Eureka. Retrieved February 24, 2026, from [Link]
- Hou, C. J., Guo, W. L., Liu, X. N., & Yang, D. W. (2011). An efficient synthesis of 2-amino-5-chloro-3-pyridinecarboxaldehyde and 5-amino-2-chloro-4-pyridinecarboxaldehyde.
-
PrepChem.com. (n.d.). Synthesis of 2-Amino-3-chloro-5-acetylpyridine. Retrieved February 24, 2026, from [Link]
- Sternbach, L. H. (1965). United States Patent Office. U.S.
- Ishihara Sangyo Kaisha, Ltd. (1982). 2-Amino-3-chloro-5-trifluoromethylpyridine. U.S.
- Jiangsu Subin Agrochemical Co., Ltd. (2014). Synthetic method of 2-amino-3,5-dichloropyridine.
-
PureSynth. (n.d.). 2-Amino-3-Chloro-5-Methylpyridine 98.0%(GC). Retrieved February 24, 2026, from [Link]
-
NIST. (n.d.). 2-Amino-5-chloropyridine IR Spectrum. NIST Chemistry WebBook. Retrieved February 24, 2026, from [Link]
-
Chongqing Chemdad Co., Ltd. (n.d.). 2-AMINO-3-CHLORO-5-METHYLPYRIDINE. Retrieved February 24, 2026, from [Link]
- Mathavan, T., et al. (2017). Structural, spectroscopic and molecular docking studies on 2-amino-3-chloro-5-trifluoromethyl pyridine: A potential bioactive agent. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 175, 137-148.
-
NIST. (n.d.). 2-Amino-5-chloropyridine. NIST Chemistry WebBook. Retrieved February 24, 2026, from [Link]
-
NIST. (n.d.). 2-Amino-5-chloropyridine Mass Spectrum. NIST Chemistry WebBook. Retrieved February 24, 2026, from [Link]
Sources
- 1. 2-Amino-5-chloropyridine | C5H5ClN2 | CID 66174 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Amino-5-chloropyridine | 1072-98-6 [chemicalbook.com]
- 3. 2-Amino-5-chloropyridine [webbook.nist.gov]
- 4. 2-Amino-5-chloropyridine [webbook.nist.gov]
- 5. CompTox Chemicals Dashboard [comptox.epa.gov]
- 6. pure-synth.com [pure-synth.com]
- 7. scribd.com [scribd.com]
- 8. chemimpex.com [chemimpex.com]
- 9. US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
- 10. 2-Amino-5-chloropyridine(1072-98-6) IR Spectrum [chemicalbook.com]
- 11. 2-Amino-5-chloropyridine [webbook.nist.gov]
